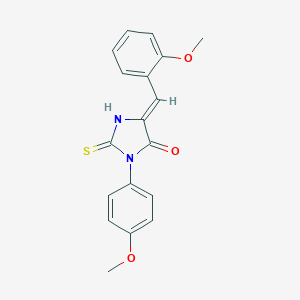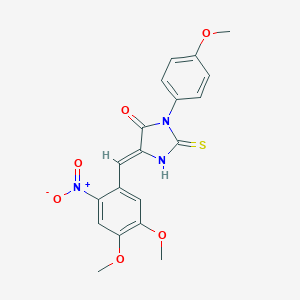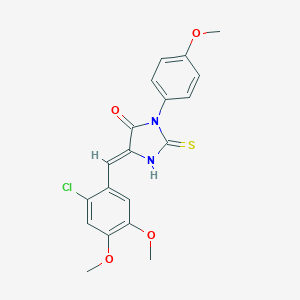![molecular formula C32H20N4O4S B307059 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B307059.png)
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is not fully understood. However, studies have suggested that the compound may induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. In organic electronics, the compound acts as a hole-transporting material, facilitating the movement of positive charge carriers through the device.
Biochemical and Physiological Effects:
Studies have shown that the compound has low toxicity and does not exhibit significant adverse effects on normal cells. In cancer cells, the compound has been shown to induce apoptosis, leading to cell death. In organic electronics, the compound has been shown to improve the performance of devices by facilitating charge transport.
实验室实验的优点和局限性
The compound has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, the compound has limitations, including its limited solubility in certain solvents and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate. In medicinal chemistry, further studies are needed to fully understand the compound's mechanism of action and to optimize its anticancer activity. In materials science, the compound can be used as a building block for the synthesis of novel materials with improved optoelectronic properties. In organic electronics, further studies are needed to optimize the performance of devices that use the compound as a hole-transporting material.
In conclusion, 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
合成方法
The synthesis of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenol in the presence of a base to yield the desired compound.
科学研究应用
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, the compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In materials science, the compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. In organic electronics, the compound has been used as a hole-transporting material in organic light-emitting diodes.
属性
产品名称 |
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate |
|---|---|
分子式 |
C32H20N4O4S |
分子量 |
556.6 g/mol |
IUPAC 名称 |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C32H20N4O4S/c37-29-24(30(38)36-32(41)35-29)17-19-11-14-23(15-12-19)40-31(39)22-13-16-25-26(18-22)34-28(21-9-5-2-6-10-21)27(33-25)20-7-3-1-4-8-20/h1-18H,(H2,35,36,37,38,41) |
InChI 键 |
KJEFMGQAVRDSDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C5C(=O)NC(=S)NC5=O)N=C2C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C5C(=O)NC(=S)NC5=O)N=C2C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)
![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)

![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)


![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)


![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)
![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)